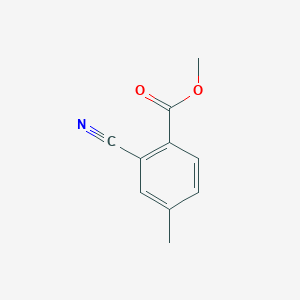

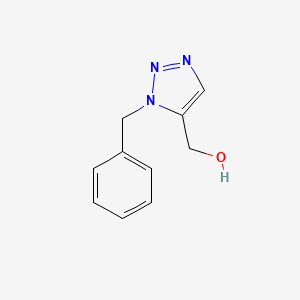

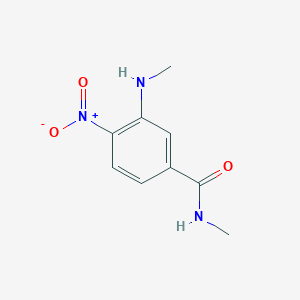

![molecular formula C15H18ClNO3 B2995326 (3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328849-78-0](/img/structure/B2995326.png)

(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, also known as CPDUM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPDUM belongs to the class of spirocyclic compounds, which are characterized by the presence of a spirocyclic ring system. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

Scientific Research Applications

METTL3 Inhibition for Cancer Treatment

This compound has been identified as a potent and selective inhibitor of METTL3, a key player in the m6A regulation machinery of RNA. Abnormal levels of m6A have been correlated with cancers such as acute myeloid leukemia (AML) and lymphomas. The inhibition of METTL3 can reduce the m6A/A level of polyadenylated RNA in cancer cell lines, offering a promising therapeutic approach for treating these malignancies .

Epitranscriptomic Modulation

The compound plays a role in the modulation of the epitranscriptome, which includes over 160 distinct RNA modifications. These modifications are crucial for various biological processes, from splicing to translation, stability, and degradation of RNA. Modulating these processes can have significant implications for understanding gene expression regulation and developing novel therapeutic strategies .

Type 2 Diabetes Research

The METTL3/METTL14 protein complex, which is inhibited by this compound, has been implicated in type 2 diabetes. Research in this area could lead to new insights into the disease’s pathogenesis and potential treatments by exploring how m6A modifications affect insulin signaling and glucose metabolism .

Viral Infection Studies

The compound’s ability to affect m6A levels can influence viral gene expression. This is particularly relevant for studying viral infections and developing antiviral therapies, as m6A modifications can impact the life cycle of viruses within host cells .

Stem Cell Differentiation

m6A modifications, regulated by METTL3, play a role in stem cell differentiation. By inhibiting METTL3, this compound could be used to study the differentiation pathways and potentially develop methods to control stem cell fate, which is vital for regenerative medicine .

Circadian Rhythm Regulation

Research has shown that m6A modifications can influence the circadian clock. The compound’s effect on METTL3 activity could provide a tool for researchers to delve into the molecular mechanisms underlying circadian rhythms and address sleep disorders or other circadian-related issues .

Mechanism of Action

properties

IUPAC Name |

(3-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-13-4-1-3-12(11-13)14(18)17-7-5-15(6-8-17)19-9-2-10-20-15/h1,3-4,11H,2,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXRTUAHTFESHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

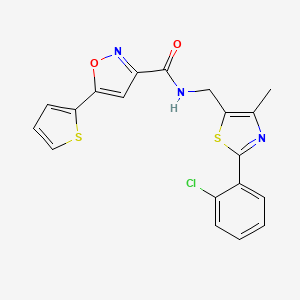

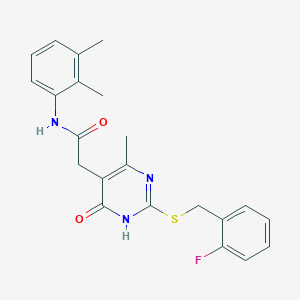

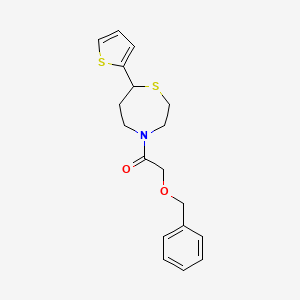

![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)

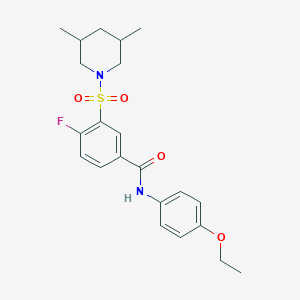

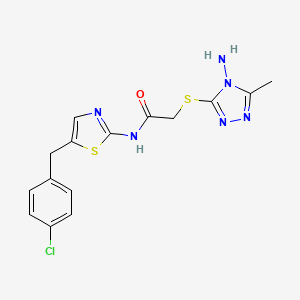

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2995253.png)

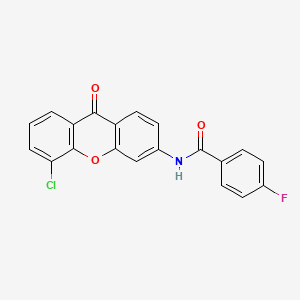

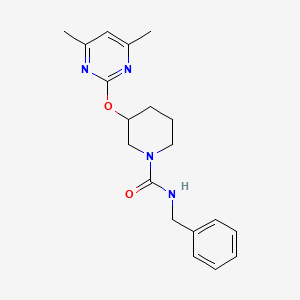

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2995254.png)

![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)